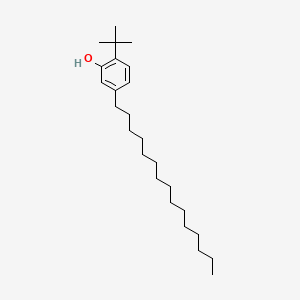
Phenol, 2-(1,1-dimethylethyl)-5-pentadecyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenol, 2-(1,1-dimethylethyl)-5-pentadecyl- is an organic compound belonging to the class of phenols It is characterized by the presence of a phenolic hydroxyl group (-OH) attached to a benzene ring, which is further substituted with a tert-butyl group at the second position and a pentadecyl chain at the fifth position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 2-(1,1-dimethylethyl)-5-pentadecyl- typically involves the alkylation of phenol with tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds via a Friedel-Crafts alkylation mechanism, resulting in the formation of the tert-butyl-substituted phenol. Subsequently, the pentadecyl chain can be introduced through a similar alkylation process using a suitable alkyl halide.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the final product with the desired specifications.
Chemical Reactions Analysis
Types of Reactions
Phenol, 2-(1,1-dimethylethyl)-5-pentadecyl- undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form corresponding hydroxy derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur at the ortho and para positions relative to the hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are employed under controlled conditions.
Major Products Formed
Oxidation: Quinones and other oxidized phenolic derivatives.
Reduction: Hydroxy derivatives with reduced functional groups.
Substitution: Halogenated or nitrated phenolic compounds.
Scientific Research Applications
Phenol, 2-(1,1-dimethylethyl)-5-pentadecyl- has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential antimicrobial and antioxidant properties.
Medicine: Explored for its therapeutic potential in treating various diseases due to its bioactive properties.
Industry: Utilized in the production of specialty chemicals, surfactants, and additives.
Mechanism of Action
The mechanism of action of Phenol, 2-(1,1-dimethylethyl)-5-pentadecyl- involves its interaction with specific molecular targets and pathways. The phenolic hydroxyl group can participate in hydrogen bonding and redox reactions, influencing cellular processes. The compound may target enzymes, receptors, and other biomolecules, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Phenol, 2,4-bis(1,1-dimethylethyl): Another tert-butyl-substituted phenol with similar chemical properties.
Phenol, 2-(1,1-dimethylethyl)-: Lacks the pentadecyl chain, resulting in different physical and chemical characteristics.
Uniqueness
Phenol, 2-(1,1-dimethylethyl)-5-pentadecyl- is unique due to the presence of both the tert-butyl group and the long pentadecyl chain. This combination imparts distinct solubility, reactivity, and bioactivity profiles, making it valuable for specific applications in research and industry.
Properties
CAS No. |
32360-03-5 |
|---|---|
Molecular Formula |
C25H44O |
Molecular Weight |
360.6 g/mol |
IUPAC Name |
2-tert-butyl-5-pentadecylphenol |
InChI |
InChI=1S/C25H44O/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22-19-20-23(24(26)21-22)25(2,3)4/h19-21,26H,5-18H2,1-4H3 |
InChI Key |
TUWLHUWKVRSCPR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCC1=CC(=C(C=C1)C(C)(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















